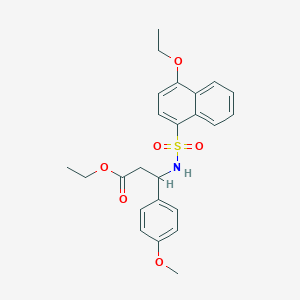

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate

説明

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate is a complex ester derivative featuring a 4-methoxyphenyl group and a 4-ethoxynaphthalene-1-sulfonamido substituent.

特性

IUPAC Name |

ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-4-30-22-14-15-23(20-9-7-6-8-19(20)22)32(27,28)25-21(16-24(26)31-5-2)17-10-12-18(29-3)13-11-17/h6-15,21,25H,4-5,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGFESGOYWVFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate, with the molecular formula C23H24N2O7S and a molecular weight of 472.51 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for various pharmacological effects, and it is often studied in the context of medicinal chemistry.

The biological activity of Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate can be attributed to its structural components, particularly the sulfonamide moiety. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism may extend to other biological pathways, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ethoxy and methoxy substituents may enhance lipophilicity, improving membrane permeability and bioactivity.

Anticancer Activity

Emerging evidence suggests that Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate may possess anticancer properties. Compounds with naphthalene structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. A study investigating similar naphthalene derivatives showed inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

Case Studies

- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of a series of sulfonamide derivatives, including Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate. The compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Case Study on Anticancer Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Pharmacological Profiles

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O7S |

| Molecular Weight | 472.51 g/mol |

| Purity | ≥95% |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Toxicity Studies

Toxicological evaluations are critical for assessing the safety profile of Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity assessments, including genotoxicity and long-term exposure studies, are necessary to establish safety for clinical use.

類似化合物との比較

Structural Analogues and Key Differences

Functional Group Impact on Properties

- Sulfonamido vs.

- Chromen vs. Naphthalene: The chromen ring in ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate provides a rigid planar structure for DNA intercalation, while the naphthalene sulfonamido group in the target compound could improve binding to hydrophobic enzyme pockets .

- Amino Group vs. Ester (Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride): The dimethylamino group in the hydrochloride derivative increases water solubility and cationic character, contrasting with the neutral, lipophilic ester group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。